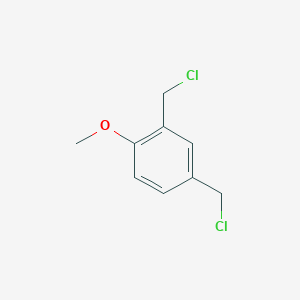
Anisole, 2,4-bis(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2,4-bis(chloromethyl)-1-methoxy-: is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where two chloromethyl groups and one methoxy group are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its reactivity due to the presence of chloromethyl groups, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chloromethylation of Methoxybenzene: The compound can be synthesized by the chloromethylation of methoxybenzene (anisole) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions.
Industrial Production Methods: Industrially, the compound can be produced through a similar chloromethylation process, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl derivative by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of benzene derivatives with various functional groups replacing the chloromethyl groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzene derivatives with methyl groups replacing the chloromethyl groups.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The reactive chloromethyl groups can be used for bioconjugation, where the compound is attached to biomolecules for labeling or immobilization purposes.
Medicine:
Drug Development: The compound can be used as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of specialty polymers with unique properties, such as enhanced thermal stability or specific functional group compatibility.
Mechanism of Action
The mechanism by which Benzene, 2,4-bis(chloromethyl)-1-methoxy- exerts its effects is primarily through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methoxy group can also participate in various chemical reactions, contributing to the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-: This compound has additional methyl groups, which can influence its reactivity and physical properties.
Benzene, 2,4-bis(chloromethyl)-1-methyl-: This compound has a methyl group instead of a methoxy group, affecting its solubility and reactivity.
Benzene, 2,4-bis(chloromethyl)-1-(1-methylethyl)-: This compound has an isopropyl group, which can impact its steric and electronic properties.
Uniqueness: Benzene, 2,4-bis(chloromethyl)-1-methoxy- is unique due to the presence of both chloromethyl and methoxy groups, which provide a combination of reactivity and solubility properties. The methoxy group can act as an electron-donating group, influencing the reactivity of the chloromethyl groups and making the compound versatile for various synthetic applications.
Properties
CAS No. |
25445-34-5 |
|---|---|
Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2,4-bis(chloromethyl)-1-methoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
ZBQXEAIGIXABOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















